molecular formula C5H6N2O3 B1213158 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid CAS No. 27372-38-9

6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Cat. No.: B1213158
CAS No.: 27372-38-9
M. Wt: 142.11 g/mol
InChI Key: VUADWGRLHPTYPI-UHFFFAOYSA-N
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Description

6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is an organic compound with the molecular formula C5H6N2O3. It is a derivative of pyridazine, characterized by a carboxylic acid group at the third position and a keto group at the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid typically involves the reaction of hydrazine sulfate with 2-ketoglutaric acid. The process begins by adding 2-ketoglutaric acid to a reaction vessel containing water, followed by the gradual addition of hydrazine sulfate. The mixture is stirred at room temperature for a specified period, usually around 30 minutes, to ensure complete reaction. The resulting product is then filtered and purified to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves a similar approach but on a larger scale. The reaction is carried out in a reaction tank equipped with a powder funnel, three-way valves, and a pump for circulating the liquid. The process includes the addition of deionized water, 2-ketoglutaric acid, and hydrazine sulfate in a controlled manner, followed by continuous circulation and filtration to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, leading to the formation of 6-hydroxy-1,4,5,6-tetrahydropyridazine-3-carboxylic acid.

    Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alcohols or amines in the presence of catalysts can facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is employed in studies related to enzyme inhibition and metabolic pathways.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-1,4,5,6-tetrahydropyridazine-3-carboxylic acid: A reduced form of the compound with a hydroxyl group instead of a keto group.

    6-Chloro-1,4,5,6-tetrahydropyridazine-3-carboxylic acid: A chlorinated derivative with different chemical properties.

Uniqueness

Its combination of a keto group and a carboxylic acid group makes it a versatile intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c8-4-2-1-3(5(9)10)6-7-4/h1-2H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUADWGRLHPTYPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NN=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181809
Record name 1,4,5,6-Tetrahydro-6-oxo-3-pyridazinecarboxylic acid
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Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27372-38-9
Record name 1,4,5,6-Tetrahydro-6-oxo-3-pyridazinecarboxylic acid
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Record name 27372-38-9
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Record name 1,4,5,6-Tetrahydro-6-oxo-3-pyridazinecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
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Record name 1,4,5,6-TETRAHYDRO-6-OXO-3-PYRIDAZINECARBOXYLIC ACID
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Synthesis routes and methods I

Procedure details

The disclosed embodiments stem from the examination of several classes of compounds that quantitatively react with hydrazine to form stable organic products. The reaction of 2-ketoglutaric acid with hydrazine reacts to provide a greater than 99% yield of 6-oxo-1,4,5,6-tetrahydro-pyridazine-3-carboxylic acid (PCA) based on hydrazine as the limiting reagent. It has been found that this compound allows for the facile remediation of hydrazine under a variety of conditions. The focus of the disclosed embodiments concerns the use of 2-ketoglutaric acid or other dicarbonyl compounds for the remediation of hydrazine.
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Synthesis routes and methods II

Procedure details

A number of deuterated glutamines (starting material for preparing Compound B) have previously been made, including 2,3,4-trideutero-glutamine (i.e., R2=D, R4=D, and Z=D), which was made via the deuterium reduction of 6-carboxy-3(2H)-pyridazone (see Stogniew, J. Labelled Compounds and Radiopharmaceuticals 1981, 18(6), 897-903), and 2,2,3,3,4 pentadeutero-glutamine (i.e., R2-R5=D and Z=D), which was obtained in a multi-step synthesis (see Blomquist, J. Org. Chem. 1966, 12, 4121-27). Stogniew also notes that the 5-mono-deutero-glutamine could be obtained through deuterium reduction of 4,5-dihydro-6-carboxy-3(2H)-pyridazone.
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deuterated glutamines
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2,3,4-trideutero-glutamine
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deuterium
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2,2,3,3,4 pentadeutero-glutamine
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5-mono-deutero-glutamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
Reactant of Route 2
6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
Reactant of Route 3
6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
Reactant of Route 4
6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
Reactant of Route 5
6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
Reactant of Route 6
6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

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